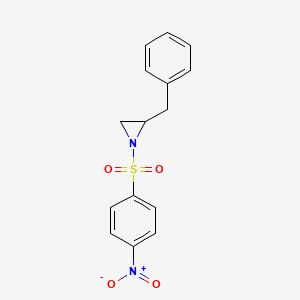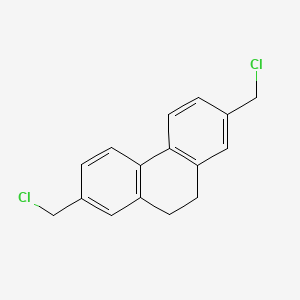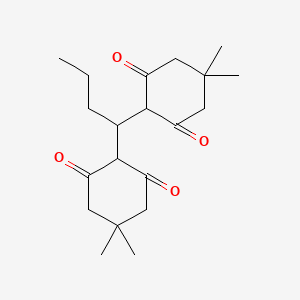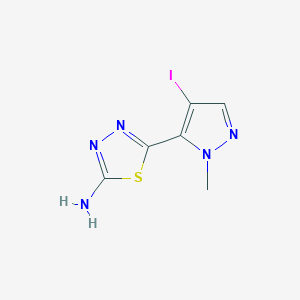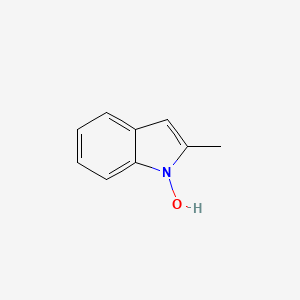
1H-Indole, 1-hydroxy-2-methyl-
Overview
Description
1H-Indole, 1-hydroxy-2-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in natural products and pharmaceuticals due to their biological activity and structural complexity. This compound, in particular, has a hydroxyl group at the first position and a methyl group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-hydroxy-2-methyl- can be synthesized through various methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses ortho-nitrotoluene and hydrazine followed by reduction and cyclization.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 1H-indole-1-carboxylic acid.
Reduction: Reduction reactions can reduce the nitro group to an amine, if present.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 1H-indole-1-carboxylic acid
Reduction: Various amines, depending on the starting material
Substitution: Substituted indoles with different functional groups
Scientific Research Applications
1H-Indole, 1-hydroxy-2-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in organic synthesis and material science.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects, such as in the treatment of inflammation and cancer.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
1H-Indole, 1-hydroxy-2-methyl- is similar to other indole derivatives, such as 1H-indole, 2-methyl- and 1H-indole, 3-hydroxy-2-methyl-. These compounds share the indole core but differ in the position and type of substituents. The uniqueness of 1H-Indole, 1-hydroxy-2-methyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
1H-Indole, 2-methyl-
1H-Indole, 3-hydroxy-2-methyl-
1H-Indole, 2-hydroxy-3-methyl-
1H-Indole, 3-methyl-5-hydroxy-
This detailed overview provides a comprehensive understanding of 1H-Indole, 1-hydroxy-2-methyl-, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-hydroxy-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZEWOVTCCJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657659 | |
| Record name | 2-Methyl-1H-indol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-70-6 | |
| Record name | 2-Methyl-1H-indol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


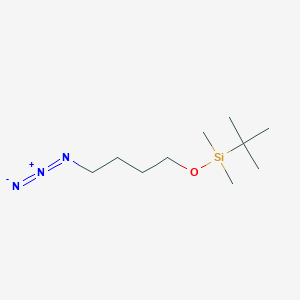
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1653737.png)
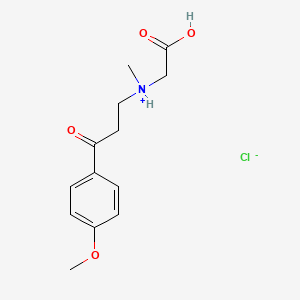
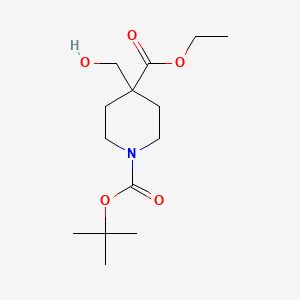
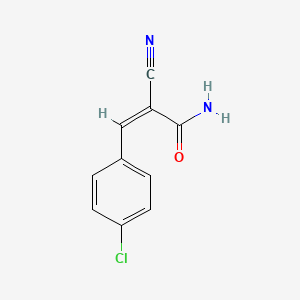
![Propanedinitrile, [2,5-bis(1,1-dimethylethyl)-3,4-dihydroxyphenyl]-](/img/structure/B1653745.png)
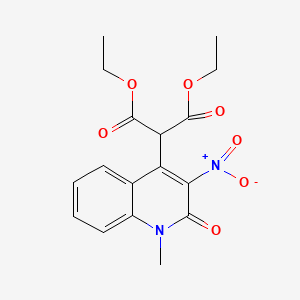

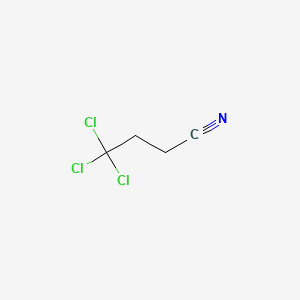
![Bicyclo[3.3.1]nonan-9-amine;hydrochloride](/img/structure/B1653754.png)
